![molecular formula C6H5N3S B1314177 Isothiazolo[5,4-b]pyridin-3-amine CAS No. 56891-64-6](/img/structure/B1314177.png)

Isothiazolo[5,4-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

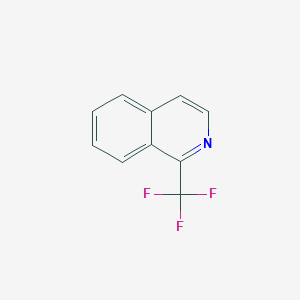

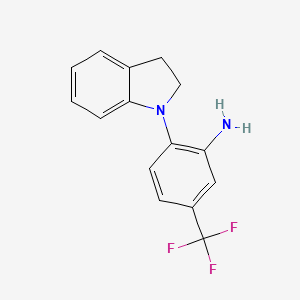

Isothiazolo[5,4-b]pyridin-3-amine is a chemical compound with the molecular formula C6H5N3S . It is used for research and development purposes .

Synthesis Analysis

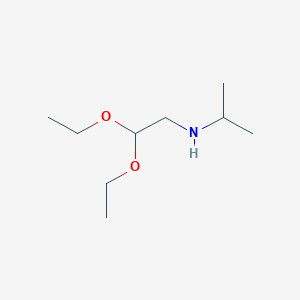

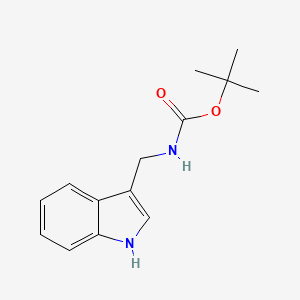

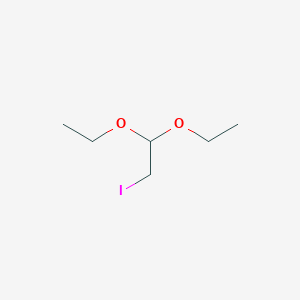

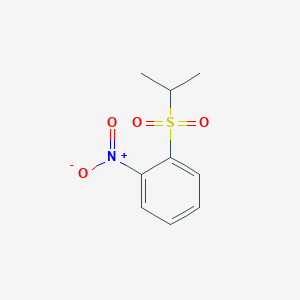

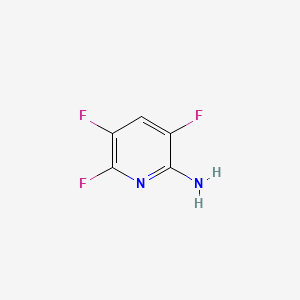

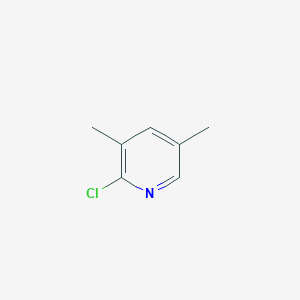

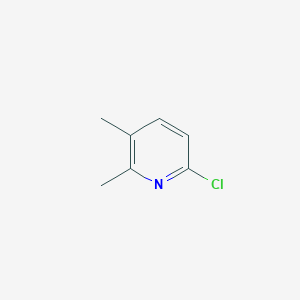

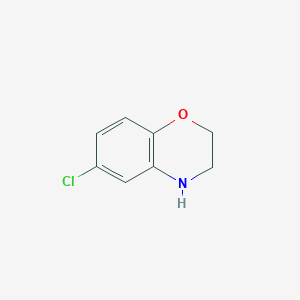

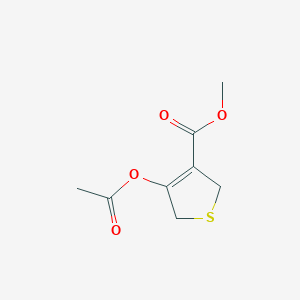

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of Isothiazolo[5,4-b]pyridin-3-amine is characterized by a nitrogen-bearing heterocycle pyridine . The InChI code for this compound is 1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H, (H2,7,9) .Physical And Chemical Properties Analysis

Isothiazolo[5,4-b]pyridin-3-amine is a solid substance that should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a molecular weight of 151.19 .Applications De Recherche Scientifique

Medicinal Chemistry: Potential Inhibitor Synthesis

Isothiazolo[5,4-b]pyridin-3-amine has been explored in the synthesis of potential inhibitors for cyclin G-associated kinase (GAK), a protein involved in cell division and endocytosis . The compound’s structure allows for the creation of derivatives that can selectively inhibit GAK, which is crucial for developing targeted therapies for diseases where GAK is implicated.

Material Science: Advanced Sensor Materials

Isothiazolo[5,4-b]pyridin-3-amine derivatives have been studied for their aggregation-induced emission (AIE) properties, making them suitable for use in fluorescent sensors . These sensors can detect minute changes in the environment, which is valuable for monitoring material integrity or detecting specific substances.

Pharmacology: Drug Discovery

The pharmacological applications of Isothiazolo[5,4-b]pyridin-3-amine include its role in drug discovery, particularly as a scaffold for developing new pharmacologically active compounds. Its ability to inhibit certain enzymes makes it a candidate for creating drugs that can modulate these enzymes’ activity in disease treatment .

Safety and Hazards

Mécanisme D'action

Target of Action

Isothiazolo[5,4-b]pyridin-3-amine primarily targets the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial role in cellular processes such as cell growth, survival, proliferation, and differentiation .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity .

Biochemical Pathways

The inhibition of PI3K by Isothiazolo[5,4-b]pyridin-3-amine affects the PI3K signaling pathway . This pathway is involved in many cellular processes, including cell growth and survival. By inhibiting PI3K, the compound can potentially disrupt these processes .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its bioavailability.

Result of Action

The inhibition of PI3K by Isothiazolo[5,4-b]pyridin-3-amine can lead to a decrease in cell growth and survival . This makes the compound a potential candidate for tumor-targeted therapy .

Action Environment

The action of Isothiazolo[5,4-b]pyridin-3-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability

Propriétés

IUPAC Name |

[1,2]thiazolo[5,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOYVQKFZVOHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513865 |

Source

|

| Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56891-64-6 |

Source

|

| Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.